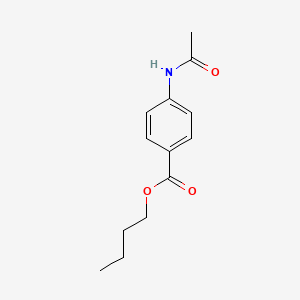

Butyl 4-acetamidobenzoate

CAS No.:

Cat. No.: VC10321687

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | butyl 4-acetamidobenzoate |

| Standard InChI | InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

| Standard InChI Key | TYCZFKFSOQONBM-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

Introduction

Chemical Identity and Structural Properties

Butyl 4-acetamidobenzoate (C₁₃H₁₇NO₃) is an ester derivative of 4-acetamidobenzoic acid. Its molecular structure consists of a benzene ring substituted with an acetamide group at the para position and a butyl ester group at the carboxylic acid position. Key physicochemical properties inferred from analog compounds include:

The acetyl group enhances hydrophobicity compared to butyl 4-aminobenzoate, reducing aqueous solubility and altering crystalline packing, as observed in polymorphic studies of similar esters .

Synthesis and Manufacturing

Reaction Pathways

Butyl 4-acetamidobenzoate is synthesized via a two-step process:

-

Acetylation of 4-Aminobenzoic Acid:

The amino group of 4-aminobenzoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 4-acetamidobenzoic acid . -

Esterification with Butanol:

The carboxylic acid group of 4-acetamidobenzoic acid undergoes Fischer esterification with n-butanol under acidic conditions (e.g., H₂SO₄) to form the butyl ester .

Purification and Characterization

-

Crystallization: The crude product is purified via recrystallization from ethanol or methanol, yielding white crystalline solids .

-

Thermal Analysis: Differential scanning calorimetry (DSC) reveals polymorphic transitions, with enantiotropic behavior observed near 283 K in analogous compounds .

-

Spectroscopic Confirmation:

Physicochemical Behavior and Stability

Solubility and Thermodynamics

Gravimetric solubility studies in alcohols (methanol, 1-propanol) and toluene indicate:

-

Methanol: Highest mass solubility (45 mg/g at 298 K) due to polarity matching .

-

Toluene: Lower solubility (~12 mg/g at 298 K) attributed to hydrophobic interactions .

-

Activity Coefficients: Positive deviation from Raoult’s law (γ > 1) in all solvents, suggesting solute-solvent interactions weaker than solute-solute .

Solid-State Properties

-

Polymorphism: Two enantiotropic polymorphs with a transition temperature at 283 K .

-

Heat Capacity: of solid forms ranges from 150–200 J/mol·K, increasing near the melting point .

Pharmacological and Industrial Applications

UV Absorption in Cosmetics

The acetamide group enhances ultraviolet (UV) absorption capacity, making it suitable for sunscreen formulations .

Pharmaceutical Intermediate

Used in synthesizing prodrugs or analogs with improved bioavailability .

Recent Advances and Research Directions

Polymorph Control

Crystallization studies in mixed solvents (e.g., ethanol-water) enable selective polymorph production, critical for drug formulation consistency .

Prodrug Development

N-substituted derivatives, including acetylated forms, are explored for sustained-release analgesics and anticancer agents .

Environmental Fate

Biodegradation studies are needed to assess persistence, given the compound’s low water solubility and potential bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume